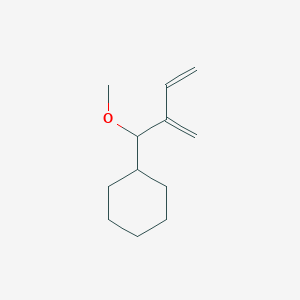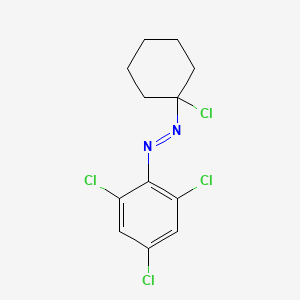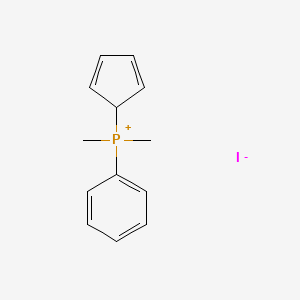
(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide is an organophosphorus compound with the molecular formula C13H16IP. This compound is known for its unique structure, which includes a cyclopentadienyl ring, a dimethylphenyl group, and a phosphonium iodide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide typically involves the reaction of cyclopentadiene with dimethylphenylphosphine in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentadiene+Dimethylphenylphosphine+Iodine→(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide
Industrial Production Methods: The key is to maintain the purity of the reactants and control the reaction conditions to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts
Wissenschaftliche Forschungsanwendungen
(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the modulation of various biochemical pathways. The compound’s ability to undergo redox reactions and form stable complexes with metals makes it a versatile tool in both chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
Cyclopentadienylphosphine: Similar structure but lacks the dimethylphenyl group.
Dimethylphenylphosphine: Similar structure but lacks the cyclopentadienyl ring.
Phenylphosphonium iodide: Similar structure but lacks the cyclopentadienyl and dimethyl groups.
Uniqueness: (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide is unique due to its combination of a cyclopentadienyl ring, a dimethylphenyl group, and a phosphonium iodide moiety. This unique structure imparts distinct chemical properties, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
189276-97-9 |
|---|---|
Molekularformel |
C13H16IP |
Molekulargewicht |
330.14 g/mol |
IUPAC-Name |
cyclopenta-2,4-dien-1-yl-dimethyl-phenylphosphanium;iodide |
InChI |
InChI=1S/C13H16P.HI/c1-14(2,13-10-6-7-11-13)12-8-4-3-5-9-12;/h3-11,13H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QITADHYKXMDIGT-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+](C)(C1C=CC=C1)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
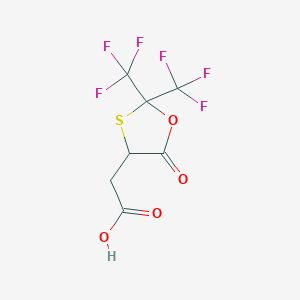


![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)
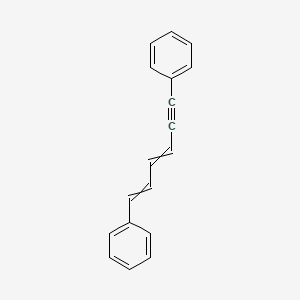

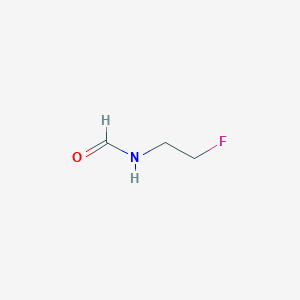
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
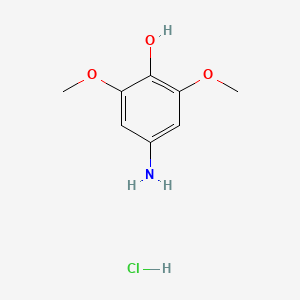
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
